1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene
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Overview
Description
1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and two prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another method includes the reaction of benzene with isobutene . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with biological molecules. The specific molecular targets and pathways depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
1,3-Di-tert-butylbenzene: Contains two tert-butyl groups on the benzene ring.
3,5-Di-tert-butylphenol: Features two tert-butyl groups and a hydroxyl group on the benzene ring.
Uniqueness: 1-tert-Butyl-3,5-di(prop-1-en-2-yl)benzene is unique due to the presence of both tert-butyl and prop-1-en-2-yl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
89784-63-4 |
---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1-tert-butyl-3,5-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C16H22/c1-11(2)13-8-14(12(3)4)10-15(9-13)16(5,6)7/h8-10H,1,3H2,2,4-7H3 |
InChI Key |
LDSVXVNEHAPALB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)C(C)(C)C)C(=C)C |
Origin of Product |
United States |
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